molecular formula C18H23N5O2S B2585956 4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide CAS No. 1286697-87-7

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide

Cat. No.: B2585956
CAS No.: 1286697-87-7
M. Wt: 373.48
InChI Key: SJEGNGNWIDNUBH-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and various functional groups

Mechanism of Action

    Target of Action

    The compound contains a piperazine moiety, which is a common structural feature in many pharmaceuticals such as antipsychotics and antidepressants . Therefore, it’s possible that “4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide” might interact with similar targets, such as neurotransmitter receptors in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide typically involves multiple steps, including the formation of the piperazine and thiazole rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve solid-phase synthesis techniques, which allow for the parallel synthesis of multiple derivatives. Photocatalytic synthesis methods are also employed to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-ethyl-5-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S/c1-3-20-17(24)15-14(19)16(26-21-15)18(25)23-9-7-22(8-10-23)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEGNGNWIDNUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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